N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a mesityl group, a piperidine ring, and an oxalamide linkage, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, starting with the appropriate precursors. This often involves the use of piperidine derivatives and alkylation reactions.
Attachment of the Mesityl Group: The mesityl group is introduced via a substitution reaction, where a suitable mesityl halide reacts with the piperidine intermediate.
Formation of the Oxalamide Linkage: The final step involves the reaction of the mesityl-piperidine intermediate with oxalyl chloride, followed by the addition of the appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide linkage to other functional groups.
Substitution: The mesityl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The mesityl group and piperidine ring play crucial roles in binding to these targets, while the oxalamide linkage facilitates the overall stability and reactivity of the compound. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
Uniqueness
N1-mesityl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the mesityl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-14-11-15(2)18(16(3)12-14)22-20(25)19(24)21-13-17-5-7-23(8-6-17)9-10-26-4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOSSOINXNBYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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